3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to have significant biological activity, including cytotoxic activities against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthetic route often involves the use of a starting material, which undergoes a series of reactions including substitution, reduction, and acylation . The exact synthesis process for this specific compound is not available in the retrieved papers.Scientific Research Applications
- Application : The pyrazolo[1,5-a]pyrimidine scaffold has been explored as a potential GSK-3 inhibitor. This compound could play a role in modulating GSK-3 activity, which may have therapeutic implications for conditions like Alzheimer’s disease and mood disorders .
- Application : Pyrazolo[1,5-a]pyrimidines have been investigated as XO inhibitors. This compound’s structure suggests potential activity against XO, which could be explored further for gout treatment .
- Application : The pyrazolo[1,5-a]pyrimidine scaffold has been studied as an adenosine receptor antagonist. By blocking these receptors, it may influence various physiological processes, including immune responses and cardiovascular health .
- Application : While specific studies on this compound’s antiproliferative activity are scarce, its unique structure warrants investigation. Researchers could explore its effects on cancer cell lines and potential mechanisms of action .
- Application : Given the compound’s structural features, it might exhibit anti-inflammatory effects. Researchers could assess its impact on inflammatory pathways and cytokine production .
- Application : Although direct evidence is lacking, the pyrazolo[1,5-a]pyrimidine scaffold’s pharmacological activities suggest possible neuroprotective effects. Further studies could explore its impact on neuronal survival and function .
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Xanthine Oxidase (XO) Inhibition
Adenosine Receptor Antagonism
Antiproliferative Activity
Anti-Inflammatory Properties
Neuroprotective Potential
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-6-5-7-15(10-13)24-19-11-14(2)23-20-17(12-22-25(19)20)16-8-3-4-9-18(16)21/h3-12,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHIOHIDFIFGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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